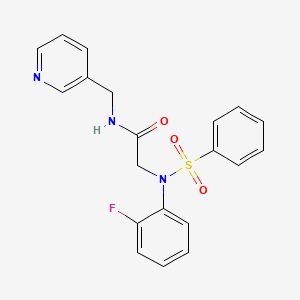
N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide
Vue d'ensemble
Description
N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide, also known as Compound 13, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit anticancer properties and has been studied extensively for its mechanism of action and biochemical effects.
Mécanisme D'action
The mechanism of action of N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide 13 involves the inhibition of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that plays a critical role in the folding and stabilization of other proteins, including those involved in cancer cell growth and survival. By inhibiting HSP90, this compound 13 disrupts the stability of these cancer-related proteins, leading to cell death.
Biochemical and Physiological Effects
In addition to its anticancer properties, this compound 13 has also been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth. This compound 13 has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide 13 is that it has been shown to exhibit potent anticancer activity in vitro, or in cell culture. This makes it a useful tool for studying the mechanisms of cancer cell growth and survival. However, one limitation of this compound 13 is that it has not yet been extensively studied in vivo, or in animal models, which is necessary for determining its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide 13. One direction is to further investigate its potential as a therapeutic agent for cancer treatment. This could involve studying its efficacy in animal models and exploring its potential for combination therapy with other anticancer agents.
Another direction for research is to explore the potential of this compound 13 for the treatment of other diseases, such as inflammatory diseases. This could involve studying its anti-inflammatory properties in more detail and exploring its potential for use in animal models of inflammatory diseases.
Finally, future research could focus on the development of new analogs of this compound 13 with improved potency and selectivity for HSP90 inhibition. This could involve modifying the chemical structure of this compound 13 to improve its pharmacological properties and reduce any potential side effects.
Conclusion
In conclusion, this compound 13 is a small molecule that has gained significant attention in scientific research for its potential therapeutic applications in cancer treatment. Its mechanism of action involves the inhibition of HSP90, a chaperone protein that plays a critical role in cancer cell growth and survival. In addition to its anticancer properties, this compound 13 has also been shown to have other biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research on this compound 13, including its potential as a therapeutic agent for cancer and other diseases, as well as the development of new analogs with improved pharmacological properties.
Applications De Recherche Scientifique
N~2~-(2-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-(3-pyridinylmethyl)glycinamide 13 has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and pancreatic cancer. In addition, this compound 13 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2-fluoroanilino]-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S/c21-18-10-4-5-11-19(18)24(28(26,27)17-8-2-1-3-9-17)15-20(25)23-14-16-7-6-12-22-13-16/h1-13H,14-15H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESQEZLMKHPZIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CN=CC=C2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{1-[4-(acetylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-cyano-N-(4-methoxyphenyl)acrylamide](/img/structure/B3613900.png)
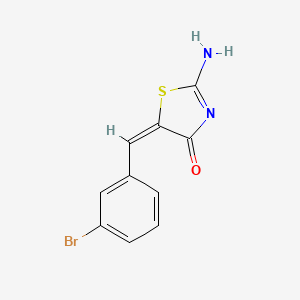
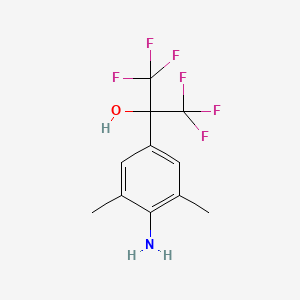
![4-[{[5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]methyl}(2-furylmethyl)amino]-4-oxobutanoic acid](/img/structure/B3613938.png)
![1-(1,3-benzodioxol-5-yl)-5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3613947.png)
![5-({1-[4-(dimethylamino)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylene)-1,3-thiazolidine-2,4-dione](/img/structure/B3613951.png)
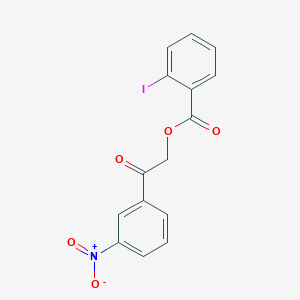
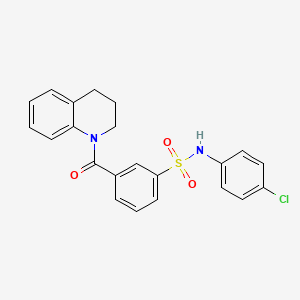
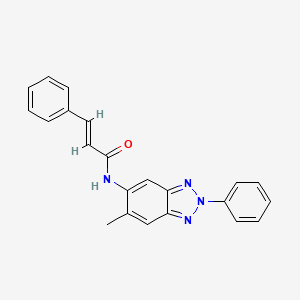
![N-({[4-(4-pyridinylmethyl)phenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B3613966.png)
![N-({[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B3613974.png)
![4-bromo-N-{2-methyl-4-[(phenylthio)methyl]phenyl}benzenesulfonamide](/img/structure/B3613986.png)
![N-[4-({[(2-bromobenzoyl)amino]carbonothioyl}amino)-2-methoxyphenyl]-2-furamide](/img/structure/B3613991.png)
![N~2~-(2-methoxy-5-methylphenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3614010.png)